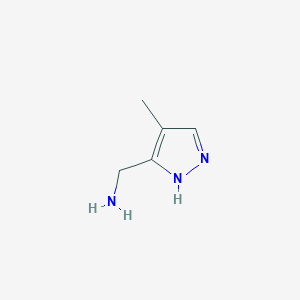

(4-Methyl-1H-pyrazol-3-yl)methanamine

Description

Significance of Pyrazole (B372694) Derivatives in Synthetic Chemistry and Material Sciences

Pyrazole derivatives, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are recognized as privileged scaffolds in both synthetic chemistry and material sciences. nih.govresearchgate.net Their versatile nature stems from a unique combination of chemical properties, including aromaticity, the presence of both hydrogen-bond donor and acceptor sites, and the ability to be readily functionalized at various positions on the ring. nih.gov This structural versatility allows for the fine-tuning of their steric and electronic properties, making them ideal building blocks for a wide array of complex molecules.

In synthetic chemistry, pyrazoles serve as key intermediates in the construction of a multitude of organic compounds. Their utility is demonstrated in their application as ligands in catalysis, where they can coordinate with metal centers to facilitate a variety of chemical transformations, including cross-coupling reactions and polymerizations. nih.govnih.govumich.edu The ability of pyrazole-based ligands to enhance the catalytic activity of metal complexes is a subject of ongoing research. nih.gov

In the realm of material sciences, pyrazole derivatives are integral to the development of advanced functional materials. Their inherent photophysical properties have led to their use in the creation of fluorescent sensors and organic light-emitting diodes (OLEDs). researchgate.net Furthermore, the structural rigidity and coordinating ability of pyrazoles make them excellent candidates for the construction of coordination polymers and metal-organic frameworks (MOFs), materials with potential applications in gas storage, separation, and catalysis. rsc.orgsynquestlabs.com The incorporation of pyrazole moieties into polymer backbones can also impart desirable thermal stability and other properties. mdpi.com

Overview of Aminomethyl-Substituted Pyrazoles as Versatile Chemical Entities

Within the broad family of pyrazole derivatives, those bearing an aminomethyl substituent have emerged as particularly versatile chemical entities. The introduction of a primary amine group via a methylene (B1212753) linker adds a crucial functional handle to the pyrazole core. This amino group can participate in a wide range of chemical reactions, allowing for further elaboration of the molecular structure.

Aminomethyl-substituted pyrazoles are frequently employed as ligands in coordination chemistry. The presence of both the pyrazole ring nitrogens and the primary amine nitrogen allows for multiple coordination modes, enabling the formation of stable complexes with a variety of metal ions. These complexes are being investigated for their catalytic activity and potential applications in materials science. researchgate.netmdpi.com

Furthermore, the aminomethyl group can be readily acylated, alkylated, or otherwise modified, providing a straightforward route to a diverse library of derivatives. This has made aminomethyl-pyrazoles valuable synthons in medicinal chemistry for the development of new therapeutic agents. mdpi.comresearchgate.net

(4-Methyl-1H-pyrazol-3-yl)methanamine: A Detailed Profile

This compound, with the chemical formula C5H9N3, is a specific example of an aminomethyl-substituted pyrazole that is gaining traction in chemical research. synquestlabs.com Its structure features a pyrazole ring with a methyl group at the 4-position and a methanamine group at the 3-position.

Physicochemical Properties

The physicochemical properties of a compound are crucial for its application in various scientific domains. Below is a table summarizing some of the key computed properties of a closely related parent compound, (1H-Pyrazol-3-yl)methanamine, which provides a useful reference point.

| Property | Value | Source |

| Molecular Weight | 97.12 g/mol | PubChem |

| XLogP3 | -0.9 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 97.063997236 Da | PubChem |

| Topological Polar Surface Area | 54.9 Ų | PubChem |

| Heavy Atom Count | 7 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 54.7 | PubChem |

Synthesis

The synthesis of this compound can be approached through several synthetic routes common for pyrazole derivatives. A plausible and efficient method involves the reduction of a corresponding nitrile precursor, 4-methyl-1H-pyrazole-3-carbonitrile.

A general strategy for the synthesis of aminopyrazoles from their nitrile counterparts often employs reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The synthesis of the precursor, 4-methyl-1H-pyrazole-3-carbonitrile, can be achieved through established methods for pyrazole ring formation. One common approach is the condensation of a β-ketonitrile with hydrazine (B178648). nih.govresearchgate.net For instance, the reaction of a suitably substituted β-ketonitrile with hydrazine hydrate (B1144303) would yield the pyrazole core, which can then be subjected to reduction. While a specific, detailed experimental procedure for the direct synthesis of this compound is not extensively documented in readily available literature, the reduction of the corresponding nitrile remains a highly viable and anticipated synthetic pathway.

Research Findings and Applications

While specific research exclusively focused on this compound is emerging, the broader class of aminomethyl-pyrazoles has been the subject of numerous studies, providing insights into the potential applications of this compound.

In Synthetic Chemistry

The primary utility of this compound in synthetic chemistry lies in its role as a versatile building block. The presence of the reactive primary amine allows for its incorporation into larger, more complex molecules through various chemical transformations. For instance, it can be used in the synthesis of pyrazolo[1,5-a]pyrimidines and other fused heterocyclic systems, which are of significant interest in medicinal chemistry. nih.govresearchgate.net The methyl group at the 4-position can also influence the reactivity and conformational preferences of the molecule and its derivatives.

In Material Sciences

In the field of material sciences, the potential of this compound is linked to its ability to act as a ligand for the formation of coordination polymers and metal-organic frameworks (MOFs). The pyrazole ring provides a robust and thermally stable core, while the aminomethyl group offers an additional coordination site. The combination of these features can lead to the formation of novel materials with interesting structural and functional properties. For example, coordination polymers based on aminopyrazole ligands have been synthesized and shown to exhibit interesting magnetic and fluorescence properties. rsc.org The methyl substituent on the pyrazole ring can also play a role in tuning the properties of the resulting materials, for instance, by influencing the packing of the polymer chains or the pore size in a MOF.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9N3 |

|---|---|

Molecular Weight |

111.15 g/mol |

IUPAC Name |

(4-methyl-1H-pyrazol-5-yl)methanamine |

InChI |

InChI=1S/C5H9N3/c1-4-3-7-8-5(4)2-6/h3H,2,6H2,1H3,(H,7,8) |

InChI Key |

YNTYLNZYNAMBNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NN=C1)CN |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 1h Pyrazol 3 Yl Methanamine and Analogues

Direct Synthesis of the (4-Methyl-1H-pyrazol-3-yl)methanamine Core

The direct formation of the this compound scaffold involves assembling the pyrazole (B372694) ring with the aminomethyl group already in place or in a latent form that can be readily converted.

Reductive Amination Strategies for Methanamine Introduction

A key method for introducing the methanamine group at the C3 position of the pyrazole ring is through the reductive amination of a corresponding pyrazole-3-carbaldehyde. This two-step, one-pot process typically involves the initial formation of an imine or Schiff base, followed by its reduction to the desired amine.

The synthesis begins with the appropriate pyrazole-3-carbaldehyde, such as 4-methyl-1H-pyrazole-3-carbaldehyde. This aldehyde is reacted with an amine source, like ammonia (B1221849) or benzylamine (B48309), to form a Schiff base intermediate. This intermediate is then reduced in situ to the primary or secondary amine. For instance, the reduction of Schiff's bases derived from 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes and benzylamine using sodium borohydride (B1222165) yields the corresponding N-benzyl-methanamine derivatives. umich.edu A similar strategy can be applied to the 3-carbaldehyde isomer to yield the target primary amine.

Common reducing agents for this transformation are selected based on their selectivity for the imine over the starting aldehyde. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently employed because they are less reactive towards aldehydes and ketones but effectively reduce the protonated imine intermediate. masterorganicchemistry.comyoutube.com The reaction is often performed under mildly acidic conditions (pH 4-5) to facilitate imine formation without deactivating the amine nucleophile. youtube.com

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvents | Key Characteristics |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol (B145695) | Can reduce aldehydes/ketones; added after imine formation. youtube.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Weaker reducing agent; selective for imines over carbonyls. masterorganicchemistry.comyoutube.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, Dichloroethane, THF | Mild and selective; an alternative to NaBH₃CN. masterorganicchemistry.com |

Cyclization Reactions for Pyrazole Ring Formation

The construction of the pyrazole ring itself is a fundamental step, and various cyclization strategies can be employed to generate a 4-methyl-1H-pyrazole core bearing a precursor to the methanamine group at the C3 position. The most prevalent method involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. nih.gov

To obtain the specific this compound structure, the synthesis can start from a β-ketonitrile or a β-ketoester. For example, the reaction of a suitably substituted β-ketonitrile with hydrazine hydrate (B1144303) can yield a 3-amino-4-methyl-pyrazole, or the reaction with a β-ketoester can produce a pyrazol-3-one. These intermediates can then be further modified to introduce the methanamine group.

A common precursor is 4-methyl-1H-pyrazole-3-carbonitrile. This can be synthesized through the cyclization of (1-cyano-2-oxobutylidene)malononitrile with hydrazine. The resulting nitrile group is a versatile handle that can be subsequently reduced to the target methanamine.

Another approach involves the reaction of α,β-unsaturated ketones bearing a leaving group with hydrazines. nih.gov For instance, a vinyl ketone with a leaving group at the β-position can react with hydrazine to form a pyrazoline, which then eliminates the leaving group to aromatize into the pyrazole ring. nih.gov

One-Pot Multicomponent Reactions in Pyrazole-Methanamine Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like pyrazole derivatives in a single synthetic operation. preprints.org These reactions are particularly useful for generating polysubstituted pyrazoles by combining three or more starting materials.

A common MCR for pyrazole synthesis involves the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate), and a hydrazine. researchgate.netresearchgate.net To synthesize a precursor for this compound, one could envision a four-component reaction involving an appropriate aldehyde, malononitrile, hydrazine hydrate, and a fourth component that introduces the methyl group at the C4 position. For instance, the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) has been achieved through a one-step condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with aromatic aldehydes. nih.gov

The synthesis of pyrano[2,3-c]pyrazoles via a three-component reaction of an aldehyde, 5-pyrazolone, and malononitrile is another relevant MCR. researchgate.net This highlights the utility of malononitrile in MCRs to install a cyano group, which serves as a direct precursor to the methanamine functionality via reduction. While these examples may not directly yield the target molecule, they demonstrate the power of MCRs in rapidly assembling the pyrazole core with the necessary functional handles for conversion to this compound. nih.govnih.gov

Functionalization and Derivatization Approaches

Once the pyrazole core is established, further modifications can be made to either the ring itself or the appended methanamine side chain.

Substitutions and Modifications at the Pyrazole Ring

The pyrazole ring is amenable to various substitution reactions, allowing for the introduction of different functional groups.

N-Alkylation: The nitrogen atoms of the pyrazole ring can be alkylated under various conditions. nih.govmdpi.com The reaction of 4-methylpyrazole (B1673528) with an alkyl halide or other alkylating agents in the presence of a base is a common method. google.comgoogle.com The regioselectivity of N-alkylation (at N1 or N2) can be influenced by the steric and electronic nature of the substituents on the pyrazole ring and the alkylating agent used. mdpi.comresearchgate.netsemanticscholar.org For instance, highly selective N1-methylation of pyrazoles has been achieved using sterically bulky α-halomethylsilanes as masked methylating reagents. acs.org

Formylation: The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic rings, including pyrazoles. nih.govorganic-chemistry.orgchemistrysteps.com Using a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), a formyl group can be introduced onto the pyrazole ring, typically at the C4 position if it is unsubstituted. arkat-usa.orgigmpublication.org This reaction is useful for synthesizing pyrazole-4-carbaldehydes, which are versatile intermediates for further functionalization.

Table 2: Selected Functionalization Reactions of the Pyrazole Ring

| Reaction | Reagents | Position of Functionalization | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Halide, Base | N1 / N2 | google.com |

| N-Methylation | α-Halomethylsilanes, Fluoride source | N1 (selective) | acs.org |

| Formylation (Vilsmeier-Haack) | DMF, POCl₃ | C4 | nih.govarkat-usa.orgigmpublication.org |

Transformations Involving the Primary Amine Moiety

The primary amine of this compound is a nucleophilic center that can undergo a variety of chemical transformations to generate a diverse range of derivatives.

Acylation: The primary amine can be readily acylated to form amides. This can be achieved by reacting the methanamine with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. The synthesis of acetylated 7-aminopyrazolo[1,5-a]pyrimidines demonstrates the general reactivity of amino groups on pyrazole-based systems towards acetylation. nih.gov

Alkylation: The primary amine can be alkylated to form secondary and tertiary amines. This can be accomplished through reaction with alkyl halides, although this method can sometimes lead to over-alkylation. A more controlled method is reductive amination, where the primary amine is reacted with an aldehyde or ketone to form an imine, which is then reduced. The synthesis of N-benzyl-1-(3-aryl-1-phenyl-1H-pyrazol-4-yl)methanamine by reduction of the corresponding Schiff's base is an example of such a transformation. umich.edu

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base will yield the corresponding sulfonamides. For example, the synthesis of morpholine (B109124) derivatives bearing a pyrazolylmethylsulfonyl group has been reported. researchgate.net

Formation of Tris(pyrazolyl)methane Analogs: In a reaction demonstrating the reactivity of an amine with a suitable precursor, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline was prepared from 4-(trifluoromethyl)aniline (B29031) and 4-methylpyrazole, showcasing the formation of a complex structure initiated by an amine. mdpi.com

These transformations highlight the versatility of the primary amine moiety for creating a library of this compound derivatives with diverse functionalities.

Synthesis of Secondary and Tertiary Amine Analogues

The primary amine functionality of this compound serves as a versatile synthetic handle for the creation of a diverse array of secondary and tertiary amine analogues. The principal methods employed for this purpose are reductive amination and direct N-alkylation.

Reductive Amination: This is a widely used and highly effective method for generating secondary and tertiary amines. wikipedia.orgmasterorganicchemistry.com The process typically involves a two-step sequence that can often be performed in a single pot. youtube.com First, the primary amine, this compound, reacts with a suitable aldehyde or ketone under weakly acidic conditions to form an intermediate imine or enamine. libretexts.org This intermediate is then reduced in situ by a selective reducing agent to yield the corresponding alkylated amine. libretexts.org

A common and effective precursor for this reaction is 3-(4-(benzyloxy)phenyl)-1H-pyrazole-4-carbaldehyde, which can be reacted with various amines to form secondary amine analogues. researchgate.net A similar strategy can be applied starting with this compound and a carbonyl compound. For instance, reaction with phenylacetaldehyde (B1677652) would yield N-(2-phenylethyl)-(4-methyl-1H-pyrazol-3-yl)methanamine.

Commonly used reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org Sodium cyanoborohydride is particularly useful for one-pot reactions as it is less reactive towards carbonyl groups than iminium ions, preventing the reduction of the starting aldehyde or ketone. masterorganicchemistry.comyoutube.com

The versatility of this method allows for the introduction of a wide range of substituents. The reaction of the primary amine with a second equivalent of an aldehyde, or a different aldehyde altogether, can lead to the synthesis of tertiary amines. masterorganicchemistry.com

| Carbonyl Compound | Reducing Agent | Resulting Analogue |

|---|---|---|

| Formaldehyde | NaBH(OAc)₃ | N,N-Dimethyl-(4-methyl-1H-pyrazol-3-yl)methanamine (Tertiary) |

| Acetone | NaBH₃CN | N-Isopropyl-(4-methyl-1H-pyrazol-3-yl)methanamine (Secondary) |

| Cyclohexanone | NaBH₄ / cat. Acid | N-Cyclohexyl-(4-methyl-1H-pyrazol-3-yl)methanamine (Secondary) |

| Benzaldehyde | NaBH₃CN | N-Benzyl-(4-methyl-1H-pyrazol-3-yl)methanamine (Secondary) |

N-Alkylation: Direct alkylation of this compound with alkyl halides is another route to secondary and tertiary amines. However, this method can be difficult to control and often leads to overalkylation, resulting in a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com The reaction involves the nucleophilic attack of the amine on the alkyl halide. The resulting secondary amine can be more nucleophilic than the starting primary amine, leading to a second alkylation event. Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation. Phase-transfer catalysis has been employed to facilitate the alkylation of pyrazoles, which could be adapted for this purpose. researchgate.net

Advanced Synthetic Techniques and Scale-Up Considerations

As the applications of pyrazole derivatives expand, the development of advanced, efficient, and scalable synthetic methods becomes increasingly important. Continuous flow synthesis and novel catalytic approaches are at the forefront of these efforts.

Continuous Flow Synthesis Methods

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of pyrazoles and their analogues. nih.gov By conducting reactions in a continuously flowing stream through a microreactor or packed-bed reactor, flow systems provide superior control over reaction parameters such as temperature, pressure, and mixing. nih.gov This leads to improved reaction efficiency, higher yields, enhanced safety profiles for handling hazardous intermediates, and simplified scale-up. nih.gov

For pyrazole synthesis, flow methods have been successfully applied to classical condensation reactions. For example, the synthesis of pyrazoles from vinylidene keto esters and hydrazine derivatives has been established under flow conditions, achieving good to very good yields (62–82%) and excellent regioselectivity. nih.gov Another example is the copper-catalyzed cycloaddition of sydnones with terminal alkynes to produce 1,4-disubstituted pyrazoles, which was effectively translated from batch to continuous flow conditions. nih.gov While a specific flow synthesis for this compound has not been detailed, these established protocols for the pyrazole core demonstrate the high potential for adapting its synthesis to a continuous manufacturing process.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by vessel surface area, potential for hotspots | High surface-area-to-volume ratio, excellent heat exchange |

| Mass Transfer | Dependent on stirring efficiency, can be non-uniform | Efficient mixing, uniform concentration profiles |

| Safety | Large volumes of hazardous materials handled at once | Small reaction volumes at any given time, improved safety |

| Scalability | Requires larger reactors, process re-optimization | Achieved by running the system for longer times ("scaling out") |

| Example Yield (Celecoxib) | Variable, process dependent | Reported up to 80-95% in optimized flow systems nih.gov |

Catalytic Approaches in C-N Bond Formation

The formation of the carbon-nitrogen bonds is fundamental to the synthesis of this compound and its analogues. Modern catalytic methods offer efficient and selective ways to achieve these transformations.

Acid Catalysis: Brønsted acids like camphorsulfonic acid (CSA) have been shown to be effective catalysts for the N-alkylation of the pyrazole ring itself, using trichloroacetimidates as electrophiles. mdpi.comsemanticscholar.org This provides a mild alternative to methods requiring strong bases. Lewis acids such as InCl₃ can be used to catalyze reductive amination reactions with various amines. organic-chemistry.org

Metal Catalysis: A wide range of metal catalysts are employed in C-N bond formation.

Reductive Amination: Nickel nanoparticles have been used to catalyze the reductive amination of aldehydes using isopropanol (B130326) as a hydrogen source. organic-chemistry.org Copper-catalyzed protocols for the reductive methylation of amines using formic acid as a C1 source have also been developed. organic-chemistry.org For direct amination of ketones to primary amines, Cp*Iridium complexes are effective catalysts. organic-chemistry.org

Multicomponent Reactions: Novel nanocatalysts, such as copper immobilized on layered double hydroxides, have been developed for the efficient one-pot, three-component synthesis of 5-amino-1H-pyrazole-5-carbonitriles. nih.gov Titanium-catalyzed three-component coupling of an alkyne, isonitrile, and amine can generate intermediates that cyclize with hydrazine to form pyrazoles in a one-pot, four-component reaction. capes.gov.br

Metal-Free Catalysis: An operationally simple, metal-free, and catalyst-free approach has been described for synthesizing pyrazole-tethered thioamides and amides. beilstein-journals.org This method involves a three-component reaction between a pyrazole carbaldehyde, a secondary amine, and elemental sulfur, where the key C-N bond is formed through an iminium intermediate pathway. beilstein-journals.org

| Catalyst Type | Catalyst Example | Reaction | Reference |

|---|---|---|---|

| Brønsted Acid | Camphorsulfonic acid (CSA) | N-alkylation of pyrazole ring | mdpi.comsemanticscholar.org |

| Homogeneous Metal | Cp*Ir complexes | Direct reductive amination of ketones | organic-chemistry.org |

| Heterogeneous Metal | Nickel Nanoparticles | Reductive amination (transfer hydrogenation) | organic-chemistry.org |

| Nanocatalyst | LDH@PTRMS@DCMBA@CuI | Multicomponent synthesis of pyrazoles | nih.gov |

| Metal-Free | None (solvent/reagent mediated) | Three-component synthesis of pyrazole amides | beilstein-journals.org |

Chemical Reactivity and Transformation Pathways of Pyrazole Methanamine Derivatives

Electrophilic and Nucleophilic Reactions of the Methanamine Group

The primary amine of the methanamine group is a key site for nucleophilic reactions, readily undergoing functionalization.

The methanamine moiety in pyrazole (B372694) derivatives can be readily acylated to form the corresponding amides. This transformation is a common strategy for the synthesis of more complex molecules. nih.govscience.gov The reaction typically involves treating the pyrazole-methanamine with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base to neutralize the acid byproduct. sphinxsai.comnih.gov

Similarly, N-alkylation can be achieved, although the reactivity of the pyrazole ring nitrogens must be considered. libretexts.org The synthesis of various N-substituted pyrazole amides has been reported, highlighting the utility of this functionalization pathway. sphinxsai.comnih.gov For instance, pyrazole amines can be protected using reagents like di-tert-butyl-dicarbonate (Boc anhydride) before further reactions. nih.gov

Table 1: Examples of N-Functionalization Reactions of Pyrazole Amines

| Reactant | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Methyl-1H-pyrazol-3-amine | 5-Bromothiophene-2-carboxylic acid, HATU, DIPEA | 5-Bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide | 68 | nih.gov |

| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | 4-Methylbenzenesulfonyl chloride, Triethylamine (B128534) | N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | Good | nih.gov |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Chloroacetyl chloride | 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide | 77 | mdpi.com |

This table presents representative N-functionalization reactions of pyrazole amines. The specific conditions and yields may vary depending on the substrates and reagents used.

The primary amine of (4-Methyl-1H-pyrazol-3-yl)methanamine is expected to undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. masterorganicchemistry.comyoutube.com This reaction is typically reversible and can be catalyzed by acid. masterorganicchemistry.comoperachem.com The formation of the C=N double bond is a fundamental transformation in organic chemistry. libretexts.org

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the imine. youtube.com This type of reaction has been used to synthesize a variety of Schiff bases derived from pyrazole carbaldehydes and various amines. nih.gov While the reverse of the reaction involving the title compound, the underlying principle of imine formation remains the same. masterorganicchemistry.comoperachem.com

Table 2: General Conditions for Imine Formation

| Carbonyl Compound | Amine | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aldehyde or Ketone | Primary Amine | Acid or base catalysis, removal of water | Imine (Schiff Base) | masterorganicchemistry.comoperachem.com |

| Cyclohexanone | Phenylethylamine | p-Toluenesulfonic acid, cyclohexane, reflux | Imine | operachem.com |

This table illustrates typical conditions for the synthesis of imines from primary amines and carbonyl compounds.

Reactivity of the Pyrazole Heterocycle

The pyrazole ring is an aromatic system, and its reactivity is influenced by the two nitrogen atoms and the substituents on the carbon atoms. rrbdavc.orgnih.gov

Electrophilic aromatic substitution on the pyrazole ring generally occurs at the C4 position, which is the most electron-rich carbon. rrbdavc.orgscribd.comimperial.ac.uknih.gov However, in this compound, the C4 position is already occupied by a methyl group. The presence of the methyl group and the aminomethyl group at C3, both of which are electron-donating, activates the pyrazole ring towards electrophilic attack.

With the C4 position blocked, electrophilic substitution is expected to occur at the C5 position. Common electrophilic substitution reactions for pyrazoles include halogenation and nitration. researchgate.net

Halogenation: Bromination of pyrazoles can be achieved using various brominating agents like N-bromosuccinimide (NBS) or elemental bromine. researchgate.net Electrosynthesis of 4-bromopyrazoles has also been reported. researchgate.net The presence of an electron-donating group, such as a methyl group, has been shown to promote the bromination process. researchgate.net

Nitration: Nitration of pyrazoles is typically carried out using a mixture of nitric acid and sulfuric acid. researchgate.netnih.gov The position of nitration depends on the substituents present on the pyrazole ring. researchgate.netgoogle.com

Table 3: Examples of Electrophilic Substitution on Pyrazoles

| Pyrazole Derivative | Reagent | Product | Position of Substitution | Reference |

|---|---|---|---|---|

| Pyrazole | N-Bromosaccharin / SiO₂-H₂SO₄ | 4-Bromopyrazole | C4 | researchgate.net |

| 3,5-Dimethylpyrazole | NaBr (electrolysis) | 4-Bromo-3,5-dimethylpyrazole | C4 | researchgate.net |

| Pyrazole | HNO₃ / H₂SO₄ | 4-Nitropyrazole | C4 | scribd.com |

This table shows representative electrophilic substitution reactions on the pyrazole ring. The regioselectivity is highly dependent on the existing substitution pattern.

While generally stable, the pyrazole ring can undergo ring-opening under specific conditions. For instance, oxidative ring-opening of 1H-pyrazol-5-amines has been reported to yield 3-diazenylacrylonitrile derivatives under mild, transition-metal-free conditions. researchgate.net This suggests that the amino functionality, similar to the methanamine in the title compound, can play a role in facilitating such transformations. Another study detailed an unexpected ring-opening of pyrazolines with activated alkynes. rsc.org

Theoretical studies have also explored the ring-opening of pyrazaboles, which are related boron-containing pyrazole structures, upon reaction with nucleophiles like amines. scholaris.caresearcher.life Furthermore, an unusual rearrangement initiated by a pyrazole nitrene has been observed, which proceeds through a pyrazole ring-opening and recyclization cascade. mdpi.com These findings indicate that while not common, ring-opening pathways exist for pyrazole derivatives, often triggered by specific reagents or substituents.

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of pyrazole-methanamine derivatives involves both the pyrazole ring and the side chain.

Oxidation: The pyrazole ring is generally resistant to oxidation. nih.gov However, side chains attached to the ring can be oxidized. For example, a methyl group on the pyrazole ring can be oxidized to a carboxylic acid. nih.gov The methanamine group could also be susceptible to oxidation. Pyrazole-based ligands have been used in catalytic oxidation reactions, indicating the stability of the ring under these conditions. researchgate.net There are also reports of oxidation-induced N-N coupling to form pyrazoles from their precursors. researchgate.net

Reduction: The pyrazole ring can be reduced via catalytic hydrogenation. acs.org Reagents like Raney Nickel are effective for the reduction of aromatic compounds, including heterocycles. wikipedia.orgworktribe.com This process typically reduces the pyrazole to a pyrazoline and then to a pyrazolidine. wikipedia.org The reduction of various functional groups on aromatic compounds using Raney Ni-Al alloy in water has been demonstrated. core.ac.uk

Coordination Chemistry and Ligand Applications

(4-Methyl-1H-pyrazol-3-yl)methanamine as a Ligand in Metal Complexes

The presence of both a pyrazole (B372694) ring and an amino group in this compound allows it to act as a bidentate ligand, forming stable chelate rings with metal ions. The nitrogen atoms of the pyrazole and the amino group are the primary coordination sites. The specific coordination mode can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov The reaction conditions, such as temperature and pH, can be adjusted to promote the formation of the desired complex. saudijournals.com For instance, refluxing an alcoholic solution of the ligand with a metal salt is a common method for preparing these complexes. nih.gov

Several metal complexes incorporating pyrazole-based ligands have been synthesized, including those with transition metals like copper, cobalt, nickel, zinc, and palladium. saudijournals.comrsc.orgnih.gov The synthesis often involves a straightforward one-pot reaction where the ligand and a metal salt, such as a metal acetate (B1210297) or chloride, are mixed in a suitable solvent like ethanol (B145695) or methanol (B129727) and refluxed for a period. nih.govnih.gov The resulting complexes can then be isolated as crystalline solids.

A variety of pyrazole-containing ligands have been used to create metal complexes. For example, mononuclear complexes of cadmium and cobalt have been synthesized using 3-methyl-1H-pyrazole-4-carboxylic acid. rsc.org Similarly, N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide has been used to form mononuclear coordination complexes. nih.gov The synthesis of these complexes often involves standard organic chemistry techniques followed by complexation with the desired metal ion. nih.gov

Here is a table summarizing some examples of synthesized metal-pyrazole complexes:

| Ligand | Metal Ion(s) | Synthesis Method | Resulting Complex Type |

| 3-methyl-1H-pyrazole-4-carboxylic acid | Cd(II), Co(II) | Reaction with metal salts | Mononuclear complexes and a 3D coordination polymer. rsc.org |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Not specified | Reaction with metal salts | Mononuclear coordination complexes. nih.gov |

| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | Reaction of the ligand with metal salts in a 1:2 molar ratio in ethanol. nih.gov | Bidentate coordination through sulfur and amine groups. nih.gov |

| 1-phenyl-3-methyl-4-nitroso-5-pyrazolones | Mn, Fe, Co, Ni, Cu, Zn, Cd, Hg, Pd | Mixing a hot alcoholic solution of the ligand with metal salts. saudijournals.com | 1:2 and 1:3 chelates. saudijournals.com |

In many cases, the this compound ligand acts as a bidentate N,N'-donor, coordinating to the metal center through one of the pyrazole nitrogen atoms and the nitrogen atom of the aminomethyl group to form a five- or six-membered chelate ring. The geometry of the resulting complex can vary from square planar to tetrahedral or octahedral, depending on the metal ion and the presence of other coordinating species. nih.govaustraliaawardsindonesia.orgnih.gov

For example, X-ray analysis of metal complexes with the related ligand 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol revealed that the ligand coordinates to the metal through the sulfur and amino groups, forming a five-membered chelate ring. nih.gov The geometry of the copper complex was proposed to be square planar, while other metal complexes were suggested to have a tetrahedral geometry. nih.gov Similarly, the crystal structures of complexes with 5-fluoro-1-methyl-1H-pyrazol-4-yl-substituted nitronyl nitroxide radical showed a six-coordinated environment for the metal ion. mdpi.com

Catalytic Applications of Metal-Pyrazole-Methanamine Complexes

The metal complexes derived from this compound and related pyrazole ligands have shown significant promise as catalysts in a variety of organic transformations. The electronic and steric properties of the ligand can be tuned by modifying the substituents on the pyrazole ring, which in turn influences the catalytic activity of the corresponding metal complex.

Role in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium complexes incorporating pyrazole-based ligands have been effectively utilized as catalysts in Suzuki-Miyaura cross-coupling reactions. researchgate.net This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. The pyrazole-phosphine ligands, in particular, have been shown to be effective in promoting these coupling reactions. researchgate.net

The catalytic cycle of the Suzuki-Miyaura reaction involves oxidative addition, transmetalation, and reductive elimination steps. The pyrazole-containing ligand plays a crucial role in stabilizing the palladium catalyst and facilitating these elementary steps. The nature of the substituents on the pyrazole ring can influence the electron density at the metal center and the steric environment around it, thereby affecting the efficiency of the catalytic process. researchgate.net While unprotected nitrogen-rich heterocycles like pyrazoles can sometimes inhibit palladium-catalyzed cross-coupling reactions, the use of appropriate precatalysts and reaction conditions can overcome this challenge. nih.gov The development of highly active and stable palladium-phosphine catalysts has enabled the successful Suzuki-Miyaura coupling of a wide range of heterocyclic compounds. organic-chemistry.org

Applications in Polymerization Chemistry

Metal complexes with pyrazole-containing ligands are also being explored for their potential in polymerization catalysis. The ability of these ligands to form well-defined coordination environments around the metal center makes them suitable for controlling the polymerization process and influencing the properties of the resulting polymers. While specific examples focusing solely on this compound in polymerization are not extensively detailed in the provided search results, the broader class of pyrazole-based ligands has shown applicability.

Other Homogeneous and Heterogeneous Catalysis

Beyond cross-coupling and polymerization, metal-pyrazole-methanamine complexes are versatile catalysts for other homogeneous and heterogeneous reactions. youtube.comyoutube.com Homogeneous catalysis occurs when the catalyst and reactants are in the same phase, while heterogeneous catalysis involves a catalyst in a different phase from the reactants. youtube.com

An example of other catalytic applications includes the use of cobalt complexes with pyrazole-derived ligands in electrocatalytic reactions, such as the oxygen evolution reaction (OER). rsc.org In heterogeneous catalysis, these complexes can be immobilized on solid supports, which facilitates catalyst recovery and reuse. mdpi.com The design of the pyrazole ligand can be tailored to enhance the stability and activity of the catalyst in both homogeneous and heterogeneous systems. nih.gov

Here is a table summarizing the catalytic applications of metal-pyrazole complexes:

| Catalytic Reaction | Ligand Type | Metal Catalyst | Key Findings |

| Suzuki-Miyaura Cross-Coupling | Pyrazole-tethered phosphine | Palladium | The ligand facilitates efficient coupling between phenylboronic acids and aryl halides. researchgate.net |

| Suzuki-Miyaura Cross-Coupling | Dialkylbiphenylphosphino | Palladium | Highly active for coupling of challenging heterocyclic substrates, including aminopyridines. organic-chemistry.org |

| Oxygen Evolution Reaction (OER) | 3-methyl-1H-pyrazole-4-carboxylic acid | Cobalt | The complex exhibited excellent catalytic activity for OER. rsc.org |

| General Catalysis | Protic pyrazole ligands | Various transition metals | The proton-responsive nature of the ligand is crucial for catalytic activity in various transformations. nih.gov |

Information regarding the supramolecular interactions of this compound in the context of metal-organic frameworks and coordination networks is not available in the currently accessible scientific literature.

While the broader class of pyrazole-based ligands is known to be versatile in the construction of MOFs and coordination polymers through various supramolecular interactions such as hydrogen bonding and π-π stacking, detailed research findings, including crystallographic data and specific interaction analyses for this compound, are not present in the available literature. General principles of supramolecular chemistry in related pyrazole compounds have been studied, but a dedicated analysis of the title compound is absent.

Therefore, a detailed article on the "Supramolecular Interactions in Metal-Organic Frameworks and Networks" for this compound, including data tables and specific research findings as requested, cannot be generated at this time due to the lack of published scientific data.

Applications As a Versatile Building Block in Organic Synthesis

Precursor for the Synthesis of Novel Heterocyclic Systems

The inherent reactivity of (4-Methyl-1H-pyrazol-3-yl)methanamine makes it an excellent starting material for the construction of various fused and substituted heterocyclic systems. The primary amine can readily participate in condensation reactions with carbonyl compounds, while the pyrazole (B372694) ring itself can undergo further functionalization.

While direct and extensive studies on the use of this compound for a wide array of heterocyclic systems are emerging, the principles of pyrazole chemistry suggest its utility in forming pyrazolo-fused heterocycles. For instance, the amine functionality provides a handle for annulation reactions to build additional rings onto the pyrazole core.

Integration into Complex Molecular Architectures

The utility of this compound extends to its incorporation into larger, more complex molecules, particularly those with potential biological activity. A notable example is its use in the synthesis of thiophene (B33073) compounds that act as neuropeptide Y (NPY) receptor ligands.

In a patented synthetic route, a derivative of this compound, specifically (1-((6-chloropyridin-3-yl)methyl)-4-methyl-1H-pyrazol-3-yl)methanamine, serves as a key intermediate. google.com This intermediate is reacted with cyclobutanecarbonyl chloride in the presence of triethylamine (B128534) to yield a more complex amide. google.com This transformation highlights how the aminomethyl group of the parent compound can be readily acylated to introduce new functionalities and build out the molecular structure. Such derivatives are explored for their potential in treating obesity and other disorders by modulating the activity of NPY receptors. google.com

Table 1: Key Intermediates and Reagents in the Synthesis of Thiophene-Based NPY Receptor Ligands

| Compound/Reagent | Role in Synthesis |

| (1-((6-chloropyridin-3-yl)methyl)-4-methyl-1H-pyrazol-3-yl)methanamine | Key intermediate derived from the this compound scaffold |

| Cyclobutanecarbonyl chloride | Acylating agent to form an amide linkage |

| Triethylamine | Base to facilitate the acylation reaction |

| Dichloromethane | Solvent for the reaction |

This interactive table summarizes the components used in a specific synthetic application of a this compound derivative.

Design and Synthesis of Functional Materials

The inherent electronic properties and hydrogen bonding capabilities of the pyrazole moiety make this compound an interesting candidate for the development of functional organic materials.

While specific research detailing the application of this compound in organic electronic materials is limited, the broader class of pyrazole-containing compounds has shown promise in this area. The pyrazole ring is an electron-rich heterocycle, which can be a desirable feature in the design of organic semiconductors and light-emitting materials. The ability to modify the substituents on the pyrazole ring and the aminomethyl group allows for the fine-tuning of electronic properties such as the HOMO/LUMO energy levels, which is critical for their performance in electronic devices.

The development of chemical sensors often relies on molecules that can selectively bind to a target analyte and produce a measurable signal. The presence of the primary amine and the pyrazole nitrogen atoms in this compound provides potential coordination sites for metal ions. This suggests its utility as a ligand in the construction of metal-sensing probes. Upon binding to a metal ion, changes in the photophysical properties of the molecule, such as fluorescence or absorbance, could be observed, forming the basis of a sensor. However, specific studies demonstrating the use of this compound in this capacity are yet to be widely reported.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of (4-Methyl-1H-pyrazol-3-yl)methanamine in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both one-dimensional (1D) and two-dimensional (2D) spectra, a complete assignment of all proton and carbon atoms can be achieved.

The ¹H NMR spectrum provides information on the number of different types of protons and their local chemical environments. For this compound, distinct signals are expected for the pyrazole (B372694) ring proton, the methyl group protons, the methylene (B1212753) protons of the aminomethyl group, and the amine protons.

The pyrazole ring itself features a single proton at the C5 position (H5). Due to the rapid tautomeric exchange of the N-H proton between the two nitrogen atoms at room temperature, the C3 and C5 positions become chemically equivalent on the NMR timescale, often resulting in a single, sharp signal for the attached protons in symmetrically substituted pyrazoles. reddit.com However, in this asymmetrically substituted case, a distinct signal for the C5-H is expected. Its chemical shift is influenced by the aromatic nature of the pyrazole ring and is typically found in the downfield region. libretexts.org The protons of the methyl group (C4-CH₃) are expected to appear as a singlet in the aliphatic region. The methylene protons of the aminomethyl group (-CH₂NH₂) would likely appear as a singlet, or as a triplet if coupling to the adjacent NH₂ protons is observed. The amine (NH₂) protons themselves often present as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature. The pyrazole ring N-H proton also gives a characteristic broad signal, typically at a very downfield chemical shift. fu-berlin.de

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| NH (Pyrazole ring) | 9.5 - 12.0 | broad singlet | Position is solvent and concentration dependent. |

| H5 (Pyrazole ring) | ~7.4 | singlet | Aromatic region, may show long-range coupling. |

| CH₂ (Aminomethyl) | ~3.8 | singlet / triplet | Shift influenced by the adjacent amino group. |

| NH₂ (Amine) | 1.5 - 3.0 | broad singlet | Exchangeable with D₂O; shift is variable. |

| CH₃ (Methyl) | ~2.1 | singlet | Typical range for a methyl group on an aromatic ring. |

Note: These are estimated values based on data from analogous pyrazole derivatives. chemicalbook.comlongdom.orgmdpi.com

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, five distinct carbon signals are anticipated: three for the pyrazole ring carbons (C3, C4, and C5), one for the methyl carbon, and one for the methylene carbon of the aminomethyl group.

The chemical shifts of the pyrazole ring carbons are characteristic of their positions within the heterocyclic system. researchgate.net The C3 and C5 carbons, being adjacent to nitrogen atoms, typically resonate at lower field compared to the C4 carbon. fu-berlin.deorganicchemistrydata.org The C3 carbon, bearing the aminomethyl substituent, and the C4 carbon, with the methyl group, will have their shifts influenced by these attachments. The C5 carbon will also have a characteristic shift. The methyl carbon (C4-CH₃) is expected in the high-field (aliphatic) region, while the aminomethyl carbon (-CH₂NH₂) will appear further downfield due to the deshielding effect of the attached nitrogen atom. In some N-unsubstituted pyrazoles, broad signals for C3 and C5 can be observed due to the tautomeric equilibrium. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C3 (Pyrazole ring) | ~148 | Attached to the aminomethyl group. |

| C5 (Pyrazole ring) | ~135 | |

| C4 (Pyrazole ring) | ~110 | Attached to the methyl group. |

| CH₂ (Aminomethyl) | ~35 | Aliphatic carbon attached to nitrogen. |

| CH₃ (Methyl) | ~10 | High-field aliphatic carbon. |

Note: These are estimated values based on data from analogous pyrazole derivatives. mdpi.comnih.govmdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For this compound, a COSY spectrum would be expected to show a cross-peak between the pyrazole N-H proton and the C5-H proton, confirming their proximity through the ring system. It would also reveal any coupling between the -CH₂- and -NH₂ protons of the aminomethyl group, if resolved.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It is invaluable for assigning the carbon signals based on the already assigned proton signals. Expected correlations would be observed between:

The C5-H proton and the C5 carbon.

The methyl protons and the methyl carbon.

The methylene protons and the methylene carbon.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum would show positive signals for the CH (C5) and CH₃ carbons, and a negative signal for the CH₂ carbon. The quaternary C3 carbon would be absent, helping to confirm its assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern. For this compound (C₅H₉N₃), the molecular weight is 111.15 g/mol . High-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental formula. acs.org

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at m/z = 111. The fragmentation of pyrazoles is a well-studied process and typically involves characteristic losses. researchgate.netresearchgate.net A plausible fragmentation pathway for this compound could involve:

Loss of an amino group radical (•NH₂) to give a fragment at m/z = 95.

Alpha-cleavage with loss of the •CH₂NH₂ radical, leading to a pyrazole fragment ion.

Cleavage of the pyrazole ring, often characterized by the loss of HCN (27 u) or N₂ (28 u). For instance, loss of HCN from the molecular ion could lead to a fragment at m/z = 84.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment | Notes |

|---|---|---|

| 111 | [C₅H₉N₃]⁺˙ | Molecular Ion (M⁺˙) |

| 95 | [M - NH₂]⁺ | Loss of the amino radical. |

| 83 | [M - N₂]⁺˙ | Loss of nitrogen gas from the pyrazole ring. |

| 84 | [M - HCN]⁺˙ | Loss of hydrogen cyanide from the pyrazole ring. |

Note: These predictions are based on general fragmentation patterns of pyrazole amines. researchgate.netresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing information about the functional groups present. nih.govnih.gov The IR spectrum of this compound would be expected to show several characteristic absorption bands.

N-H Stretching: Two distinct N-H stretching regions are expected. The pyrazole ring N-H stretch usually appears as a broad band in the 3100-3200 cm⁻¹ region. The primary amine (-NH₂) group will typically show two sharp to medium bands (symmetric and asymmetric stretches) in the 3300-3500 cm⁻¹ range. mdpi.com

C-H Stretching: Aromatic C-H stretching from the pyrazole C5-H is expected just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the pyrazole ring (C=N and C=C bonds) typically occur in the 1400-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1600 cm⁻¹.

C-N Stretching: The C-N stretching vibration for the aminomethyl group would likely be observed in the 1000-1200 cm⁻¹ range.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100 - 3200 | N-H Stretch (broad) | Pyrazole Ring (-NH-) |

| > 3000 | C-H Stretch | Aromatic C-H (Pyrazole) |

| < 3000 | C-H Stretch | Aliphatic C-H (CH₃, CH₂) |

| ~1600 | N-H Bend (scissoring) | Primary Amine (-NH₂) |

| 1400 - 1600 | C=N, C=C Stretch | Pyrazole Ring |

| 1000 - 1200 | C-N Stretch | Aminomethyl |

Note: These are characteristic frequency ranges based on data from aminopyrazole compounds. nih.govrsc.orgjocpr.com

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. This data is used to confirm the empirical and molecular formula. For this compound, with the molecular formula C₅H₉N₃, the theoretical elemental composition can be calculated. Experimental values obtained from a purified sample should agree closely with these theoretical percentages, typically within ±0.4%. nih.gov

Table 5: Theoretical Elemental Composition of this compound (C₅H₉N₃)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 5 | 60.055 | 54.07 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 8.16 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 37.82 |

| Total | | | | 111.148 | 100.00 |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic behavior of molecules. These methods solve the Schrödinger equation for a given molecular system, yielding detailed information about its energy, structure, and various properties.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules like (4-Methyl-1H-pyrazol-3-yl)methanamine.

Electronic Structure: DFT calculations would elucidate the distribution of electron density in the molecule, highlighting regions that are electron-rich or electron-poor. This is crucial for understanding the molecule's reactivity, particularly the nucleophilic and electrophilic sites. The pyrazole (B372694) ring, with its two adjacent nitrogen atoms, and the aminomethyl group are expected to be key features in its electronic landscape.

Geometry Optimization: A primary application of DFT is to find the most stable three-dimensional arrangement of atoms in a molecule, its equilibrium geometry. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles that result in the lowest energy state. These optimized geometric parameters are the foundation for all other computational analyses.

A typical output for geometry optimization would be presented in a table format, as shown below, detailing the key structural parameters.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: The following data is illustrative of what a DFT calculation would produce and is not from an actual study on this specific compound.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | N1-N2 | 1.35 Å |

| C3-C4 | 1.39 Å | |

| C4-C5 | 1.40 Å | |

| C3-C(amine) | 1.50 Å | |

| Bond Angle | N1-N2-C3 | 112.0° |

| C3-C4-C5 | 105.5° | |

| Dihedral Angle | N2-C3-C(amine)-N(amine) | 60.0° |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT is also highly effective at predicting spectroscopic data, which can be used to interpret or verify experimental results.

NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) is a common DFT-based method used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). For this compound, these calculations would predict the specific resonance frequencies for each unique hydrogen and carbon atom, aiding in the assignment of experimental NMR spectra.

Vibrational Frequencies: The calculation of vibrational frequencies using DFT helps in the interpretation of infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific molecular motion (e.g., stretching, bending). For the target molecule, this would allow for the assignment of characteristic peaks, such as the N-H stretches of the pyrazole and amine groups, and the C-H stretches of the methyl group.

The predicted spectroscopic data would typically be compiled into tables for comparison with experimental values.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound (Note: The following data is illustrative and not from an actual study on this specific compound.)

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| N-H Stretch | Pyrazole NH | 3500 |

| N-H Stretch (sym) | Amine NH₂ | 3450 |

| N-H Stretch (asym) | Amine NH₂ | 3350 |

| C-H Stretch | Methyl CH₃ | 2980 |

| C=C Stretch | Pyrazole Ring | 1550 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the complex wavefunction obtained from a DFT calculation. It translates the results into familiar chemical concepts like Lewis structures, lone pairs, and orbital interactions.

For this compound, NBO analysis would quantify:

Hybridization: The hybridization of each atom, confirming, for instance, the sp² character of the pyrazole ring atoms.

Charge Distribution: The natural charges on each atom, offering a more chemically intuitive picture of charge distribution than other methods.

Hyperconjugative Interactions: The analysis reveals stabilizing interactions between filled (donor) and empty (acceptor) orbitals. For example, it could show interactions between the lone pair of a nitrogen atom and the antibonding orbital of an adjacent bond, which are crucial for understanding the molecule's electronic stability. The strength of these interactions is measured by the E(2) stabilization energy.

Molecular Modeling and Dynamics Studies

While quantum mechanics looks at the static electronic properties, molecular modeling and dynamics simulate the physical movements and behavior of atoms and molecules over time.

Conformational Analysis

Most molecules are not rigid and can adopt various shapes, or conformations, by rotating around single bonds. Conformational analysis aims to identify the different stable conformers and their relative energies.

For this compound, the key flexible bond is the one connecting the aminomethyl group to the pyrazole ring. A conformational analysis, often performed by systematically rotating this bond and calculating the energy at each step using DFT or other methods, would reveal the most stable spatial arrangement of the aminomethyl group relative to the ring. This is critical as the biological activity of a molecule can depend on its preferred conformation.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for exploring how chemical reactions occur.

Reaction Mechanisms: For a potential reaction involving this compound, such as its synthesis or a subsequent transformation, computational methods can map out the entire reaction pathway. This involves identifying all intermediates and, crucially, the transition states that connect them.

Transition States: The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction. By locating and characterizing the transition state for a proposed reaction, chemists can predict the reaction's feasibility and rate. For instance, in the synthesis of pyrazole derivatives, computational studies can help understand the regioselectivity of the reaction.

Molecular Docking Simulations for Interaction Profiling (Theoretical Context)

Initial literature searches did not yield specific molecular docking studies for the compound this compound. However, the broader class of pyrazole derivatives has been the subject of numerous computational studies, providing a theoretical framework for understanding their potential interactions with various biological targets. These studies utilize molecular docking simulations to predict the binding affinities and interaction patterns of pyrazole-containing ligands within the active sites of proteins, offering insights into their potential as therapeutic agents.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The goal is to predict the binding mode and affinity of a ligand to a target protein. This is achieved by sampling different conformations of the ligand within the active site of the protein and scoring them based on a scoring function, which estimates the binding free energy.

In the context of pyrazole derivatives, docking studies have been instrumental in identifying key structural features that govern their binding to various enzymes and receptors. For instance, research on pyrazole derivatives as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), has highlighted the importance of the pyrazole core in establishing crucial hydrogen bond interactions with the hinge region of the kinase domain. nih.govnih.govnih.govnih.gov The substituents on the pyrazole ring are shown to modulate the binding affinity and selectivity by occupying different sub-pockets of the active site.

A study on a series of pyrazole derivatives targeting VEGFR-2 kinase revealed that these compounds could effectively bind to the ATP-binding site. The pyrazole moiety often participates in hydrogen bonding with key amino acid residues like Cys919 and Asp1046, mimicking the interactions of the native ATP molecule. The specific substitutions on the pyrazole ring can further enhance binding through hydrophobic and van der Waals interactions with surrounding residues.

While direct data for this compound is not available, we can extrapolate potential interaction patterns based on its structural features. The methanamine group at the 3-position of the pyrazole ring introduces a basic nitrogen atom, which can act as a hydrogen bond donor or acceptor. The 4-methyl group can engage in hydrophobic interactions.

To illustrate the potential interactions, a hypothetical docking scenario of this compound into a generic protein active site is presented below. This is a theoretical representation and not based on experimental data for this specific compound.

Hypothetical Interaction Profile of this compound

| Interaction Type | Interacting Group on Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bond | Pyrazole NH | Asp, Glu, Ser, Thr (backbone or side chain) |

| Hydrogen Bond | Methanamine NH2 | Asp, Glu, Gln, Asn (side chain) |

| Hydrophobic | 4-Methyl group | Ala, Val, Leu, Ile, Phe, Trp |

| Pi-Alkyl | Pyrazole ring and Methyl group | Alkyl side chains of amino acids |

It is important to emphasize that the actual interaction profile of this compound with any given protein target would depend on the specific topology and chemical environment of the active site. The data presented here is for illustrative purposes to demonstrate the types of interactions this molecule could theoretically form. Further computational and experimental studies are required to elucidate the precise binding modes and biological activities of this compound.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The traditional synthesis of pyrazoles often involves multi-step procedures that may utilize harsh reagents and solvents. Modern research is focused on developing greener, more efficient protocols. Key areas of advancement include the use of environmentally benign solvents, novel catalytic systems, and process intensification techniques like continuous flow synthesis.

Green Solvents and Catalysts: Research into pyrazole (B372694) synthesis has demonstrated the effectiveness of using water or mixtures like PEG-400/H2O as reaction media. mdpi.com For instance, the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) has been successfully achieved using sodium acetate (B1210297) (NaOAc) as a catalyst in an ethanol (B145695)/water solvent system at room temperature, offering high yields and simple product isolation through filtration. nih.gov Similarly, a homogenous catalytic system using FeCl3/PVP in a water/PEG-400 medium has been reported for synthesizing other pyrazole derivatives, highlighting a move towards less hazardous materials. mdpi.com

Continuous Flow Synthesis: A significant leap in efficiency is the development of multistep continuous flow systems. nih.gov A reported machine enables a four-step conversion of anilines to pyrazole products, incorporating a metal-free reduction step. nih.gov Such systems offer precise control over reaction parameters, reduce reaction times, and allow for easier scale-up, representing a sustainable alternative to batch processing. nih.gov

Exploration of Advanced Catalytic Systems

Catalysis is at the heart of modern synthetic chemistry, and the synthesis of pyrazoles is no exception. Researchers are exploring a diverse range of catalysts to improve regioselectivity, yield, and reaction conditions.

Metal-Based Catalysts: A variety of metal-based systems have shown promise. Silver-catalyzed reactions, for instance, have been used for the rapid and highly regioselective formation of 3-CF3-pyrazoles at room temperature. mdpi.com Rhodium catalysts facilitate the addition-cyclization of hydrazines with alkynes under mild conditions. organic-chemistry.org Furthermore, an inorganic framework called "3D platelike ternary-oxo-cluster" (NaCoMo) has proven to be a highly efficient catalyst for the condensation and cyclization of sulfonyl hydrazides and 1,3-diketones, yielding pyrazole derivatives with impressive yields up to 99%. mdpi.com

Metal-Free and Biocatalysis: The trend towards sustainable chemistry has spurred interest in metal-free and biocatalytic systems. Molecular iodine has been used to catalyze the synthesis of 4-sulfonyl pyrazoles without the need for a transition metal. mdpi.com In another innovative approach, a magnetic aminated starch biocatalyst was developed for the synthesis of 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives, demonstrating high yields and allowing for easy, magnetic recovery and recycling of the catalyst for multiple reaction cycles. mdpi.com

Photoredox Catalysis: Visible light photoredox catalysis represents a cutting-edge, mild approach for pyrazole synthesis. This method enables the selective and high-yielding synthesis of polysubstituted pyrazoles from hydrazine (B178648) and various Michael acceptors, using air as the terminal oxidant. organic-chemistry.org

Table 1: Overview of Advanced Catalytic Systems in Pyrazole Synthesis

| Catalyst Type | Specific Example | Application | Key Advantage |

|---|---|---|---|

| Metal-Oxo-Cluster | NaCoMo | Synthesis from sulfonyl hydrazides and 1,3-diketones. mdpi.com | High efficiency with up to 99% yield. mdpi.com |

| Silver Catalyst | AgOTf | Synthesis of 3-CF3-pyrazoles from ynones and hydrazines. mdpi.com | Rapid reaction at room temperature, high regioselectivity. mdpi.com |

| Biocatalyst | Magnetic Aminated Starch | Synthesis of pyrazolone (B3327878) derivatives. mdpi.com | Eco-friendly, high yields, and catalyst is recyclable. mdpi.com |

| Photoredox Catalyst | Not specified | Synthesis from hydrazine and Michael acceptors. organic-chemistry.org | Uses visible light and air; very mild conditions. organic-chemistry.org |

| Iodine Catalyst | Molecular Iodine | Synthesis of 4-sulfonyl pyrazoles. mdpi.com | Metal-free tandem reaction. mdpi.com |

| Copper Complexes | Pyrazole-based ligand-copper complexes | Oxidation of catechol. bohrium.com | Mimics enzyme activity, effective in various solvents. bohrium.com |

Integration into Hybrid Materials and Nanostructures

The unique structure of pyrazole-methanamine derivatives makes them ideal candidates for integration into more complex materials, leading to novel functionalities.

Functionalized Nanoparticles: Pyrazole derivatives can be anchored to the surface of nanoparticles to create functional hybrid materials. In one study, Fe3O4 magnetic nanoparticles were functionalized with a pyrazole derivative, which enhanced the delivery and efficacy of the compound against breast cancer cells. nih.gov The nanoparticles, with a spherical shape and dimensions of 14–30 nm, likely improve the penetrability of the active pyrazole component into tumor cells. nih.gov

Aptamer-Functionalized Nanostructures: The field of DNA nanotechnology offers another avenue for integration. Aptamers—sequence-specific nucleic acids—can be combined with pyrazole derivatives and linked to nanostructures like DNA tetrahedra, graphene oxide, or quantum dots. mdpi.com These hybrid systems can be designed for highly specific applications, such as multiplexed analysis, targeted drug delivery, and advanced sensing platforms. mdpi.com The pyrazole-methanamine moiety could serve as a key interaction point or a structural component within these complex architectures.

Computational Design and Prediction of New Pyrazole-Methanamine Derivatives

Computational chemistry provides powerful tools for accelerating the discovery and optimization of new molecules. eurasianjournals.com For pyrazole derivatives, methods like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are pivotal.

3D-QSAR and Molecular Docking: These techniques are widely used to understand the interaction between a molecule and its biological target. nih.govresearchgate.net By generating 3D-QSAR models, researchers can identify which molecular properties and structural features are crucial for a desired activity, such as inhibiting a specific kinase. nih.govcapes.gov.br For example, a study on pyrazole derivatives as RET kinase inhibitors used CoMFA and CoMSIA models to design ten new compounds with predicted activity greater than the most active compound in the initial series. nih.gov

Predictive Modeling for Diverse Applications: Computational studies have guided the design of pyrazole derivatives for a range of therapeutic targets. Researchers have designed libraries of pyrazole analogs and used in vitro screening and SAR analysis to identify promising candidates against diseases like Chagas disease. nih.gov In another study, 2D-QSAR models were developed to predict the anticancer activity of 63 in-house synthesized pyrazole derivatives against seven different cancer cell lines. nih.gov These models help in identifying which functional group substitutions are likely to enhance biological activity. nih.gov The insights from such computational work can be directly applied to the (4-Methyl-1H-pyrazol-3-yl)methanamine scaffold to design novel derivatives with tailored pharmacological profiles.

Table 2: Computational Methods in Pyrazole Derivative Design

| Computational Method | Application/Goal | Example Finding |

|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Design of potent RET kinase inhibitors. nih.gov | Generated models were used to predict the activity of newly designed inhibitors. nih.gov |

| Molecular Docking | Study of binding modes to biological targets. eurasianjournals.comnih.gov | Revealed crucial binding site residues at the active site of RET kinase. researchgate.net |

| 2D-QSAR | Predict anticancer activity against various cell lines. nih.gov | Identified that a methyl group on the pyrazole ring enhances anti-proliferative activity. nih.gov |

| Structure-Activity Relationship (SAR) | Identify key functional groups for biological potency. nih.gov | Revealed that Br, Cl, and methyl substituents increased the potency of 1-aryl-1H-pyrazole-imidazoline derivatives. nih.gov |

| Molecular Dynamics Simulations | Explore the dynamic behavior and conformational space of derivatives. eurasianjournals.com | Complements docking studies to understand the stability of ligand-protein interactions. eurasianjournals.com |

Expanding the Scope of Applications in Specialized Chemical Fields

Beyond established roles, the this compound scaffold is a versatile building block for materials and molecules in highly specialized areas.

Materials Science and Photophysics: Pyrazole derivatives with conjugated systems exhibit unique photophysical properties, making them suitable for developing sensors and organic materials. mdpi.com The ability of pyrazole ligands to form complexes with metals like gold (e.g., phosphorescent trinuclear Au(I) complexes) opens up possibilities in materials science and optoelectronics. mdpi.com The specific substitution pattern of this compound could be tuned to create novel ligands for such applications.

Catalysis and Coordination Chemistry: As versatile ligands, pyrazole derivatives are crucial in coordination chemistry. mdpi.com They can form stable complexes with a wide range of transition metals, which can then be used as catalysts. bohrium.com For example, pyrazole-based ligands have been used to create copper complexes that catalyze oxidation reactions, mimicking the function of enzymes. bohrium.com The methanamine group on the target compound provides an additional coordination site, potentially leading to catalysts with novel reactivity and selectivity.

Medicinal Chemistry and Drug Discovery: The pyrazole core is a well-established pharmacophore found in numerous drugs. mdpi.com Emerging research continues to uncover new biological targets. Pyrazole derivatives have been designed as inhibitors of PI3 kinase for anti-inflammatory and anti-breast cancer applications and as potent tubulin polymerization inhibitors. mdpi.com The this compound structure serves as a valuable starting point for developing new selective and potent therapeutic agents by modifying its substituents to optimize interactions with specific biological targets. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.